Cas no 1448067-24-0 (methyl 7-(4-methoxy-2-methylbenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate)

methyl 7-(4-methoxy-2-methylbenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- methyl 7-[(4-methoxy-2-methylphenyl)sulfonylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate
- methyl 7-(4-methoxy-2-methylbenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
- 1448067-24-0
- AKOS024647521
- F2417-0741
- methyl 7-(4-methoxy-2-methylphenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
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- Inchi: 1S/C19H22N2O5S/c1-13-10-17(25-2)6-7-18(13)27(23,24)20-16-5-4-14-8-9-21(19(22)26-3)12-15(14)11-16/h4-7,10-11,20H,8-9,12H2,1-3H3
- InChI Key: OTZBKYYNAQHBFO-UHFFFAOYSA-N
- SMILES: C1C2=C(C=CC(NS(C3=CC=C(OC)C=C3C)(=O)=O)=C2)CCN1C(OC)=O
Computed Properties
- Exact Mass: 390.12494298g/mol
- Monoisotopic Mass: 390.12494298g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 27
- Rotatable Bond Count: 5
- Complexity: 620
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 93.3Ų
methyl 7-(4-methoxy-2-methylbenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2417-0741-2μmol |
methyl 7-(4-methoxy-2-methylbenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
1448067-24-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2417-0741-2mg |
methyl 7-(4-methoxy-2-methylbenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
1448067-24-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2417-0741-3mg |
methyl 7-(4-methoxy-2-methylbenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
1448067-24-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2417-0741-20mg |
methyl 7-(4-methoxy-2-methylbenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
1448067-24-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2417-0741-75mg |
methyl 7-(4-methoxy-2-methylbenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
1448067-24-0 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2417-0741-10μmol |
methyl 7-(4-methoxy-2-methylbenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
1448067-24-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2417-0741-20μmol |
methyl 7-(4-methoxy-2-methylbenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
1448067-24-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2417-0741-15mg |
methyl 7-(4-methoxy-2-methylbenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
1448067-24-0 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2417-0741-40mg |
methyl 7-(4-methoxy-2-methylbenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
1448067-24-0 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2417-0741-5μmol |
methyl 7-(4-methoxy-2-methylbenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
1448067-24-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 |
methyl 7-(4-methoxy-2-methylbenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate Related Literature
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1. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
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Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
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Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
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4. Back matter
Additional information on methyl 7-(4-methoxy-2-methylbenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
Methyl 7-(4-methoxy-2-methylbenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (CAS No. 1448067-24-0): A Comprehensive Overview
Methyl 7-(4-methoxy-2-methylbenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate, identified by its CAS number 1448067-24-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the tetrahydroisoquinoline class, a structural motif widely recognized for its pharmacological significance and potential therapeutic applications. The presence of a 4-methoxy-2-methylbenzenesulfonamido substituent adds a layer of complexity and functionality, making it a subject of intense research interest.
The chemical structure of Methyl 7-(4-methoxy-2-methylbenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is characterized by a central tetrahydroisoquinoline core, which is a well-documented scaffold in drug discovery. The core structure is further modified by the 4-methoxy-2-methylbenzenesulfonamido group at the 7-position and a carboxylate ester at the 2-position. This unique arrangement of functional groups imparts distinct chemical and biological properties that make the compound a promising candidate for further exploration in medicinal chemistry.
In recent years, there has been a surge in research focused on tetrahydroisoquinoline derivatives due to their diverse biological activities. These compounds have been implicated in various pharmacological pathways, including those related to neurodegenerative diseases, cardiovascular disorders, and cancer. The specific substitution pattern in Methyl 7-(4-methoxy-2-methylbenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate suggests potential interactions with biological targets that could lead to novel therapeutic interventions.
The synthesis of this compound involves multi-step organic transformations that require precise control over reaction conditions. The introduction of the 4-methoxy-2-methylbenzenesulfonamido group necessitates careful selection of reagents and catalysts to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and enzymatic resolutions, have been employed to achieve the desired structural features. These synthetic strategies not only highlight the synthetic prowess but also underscore the importance of innovation in chemical synthesis for developing complex molecular entities.
The biological evaluation of Methyl 7-(4-methoxy-2-methylbenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has revealed intriguing pharmacological profiles. Preclinical studies have demonstrated its potential as an inhibitor of certain enzymes and receptors implicated in disease pathogenesis. For instance, derivatives of tetrahydroisoquinoline have shown promise in modulating neurotransmitter systems relevant to conditions such as Parkinson's disease and Alzheimer's disease. The presence of the 4-methoxy-2-methylbenzenesulfonamido moiety may contribute to enhanced binding affinity or selectivity towards specific biological targets.
The role of computational chemistry and molecular modeling has been instrumental in understanding the interactions between Methyl 7-(4-methoxy-2-methylbenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate and its potential targets. These computational approaches provide valuable insights into the binding modes and energetics of drug-receptor interactions. By integrating experimental data with computational predictions, researchers can design more effective derivatives with improved pharmacokinetic properties. This interdisciplinary approach underscores the synergy between experimental chemistry and computational science in advancing drug discovery.
The development of novel pharmaceuticals often involves rigorous testing to assess safety and efficacy. Methyl 7-(4-methoxy-2-methylbenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is currently undergoing preclinical evaluations to determine its toxicity profile and therapeutic potential. These studies are crucial for identifying any adverse effects and optimizing dosing regimens before human clinical trials can be initiated. The outcomes of these preclinical studies will provide critical information for determining the feasibility of translating this compound into a viable therapeutic agent.
The impact of this research extends beyond academic curiosity; it holds significant implications for patients suffering from various diseases. By uncovering new molecular entities with unique pharmacological properties, researchers aim to address unmet medical needs and improve patient outcomes. The exploration of Methyl 7-(4-methoxy-2-methylbenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate exemplifies the ongoing efforts in medicinal chemistry to develop innovative treatments that can make a tangible difference in healthcare.
In conclusion,Methyl 7-(4-methoxy-2-methylbenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (CAS No.1448067-24-0) represents a compelling subject of study with far-reaching implications for drug discovery.The combination of its intricate chemical structure,functional substituents,and promising biological activities positions it as a valuable asset in the quest for novel pharmaceuticals.As research continues to unfold,this compound is poised to contribute significantly to advancements in medicinal chemistry and therapeutic innovation.
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